![molecular formula C11H17NO B1267993 2-[(丁基氨基)甲基]苯酚 CAS No. 62498-73-1](/img/structure/B1267993.png)

2-[(丁基氨基)甲基]苯酚

描述

2-[(Butylamino)methyl]phenol is a chemical compound with the molecular formula C11H17NO . It is a liquid at room temperature .

Chemical Reactions Analysis

Phenols, which are related to 2-[(Butylamino)methyl]phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone . Quinones can be easily reduced to hydroquinones (p-dihydroxybenzenes) by reagents such as NaBH4 and SnCl2, and hydroquinones can be easily reoxidized back to quinones .

Physical And Chemical Properties Analysis

2-[(Butylamino)methyl]phenol has a molecular weight of 179.26 g/mol . It is a liquid at room temperature . The InChI code for this compound is InChI=1S/C11H17NO/c1-2-3-8-12-9-10-6-4-5-7-11(10)13/h4-7,12-13H,2-3,8-9H2,1H3 .

科学研究应用

Coordination Chemistry

Scientific Field

Coordination Chemistry

Application Summary

2-[(Butylamino)methyl]phenol has been utilized to synthesize novel complexes with lanthanide ions, which are of interest due to their potential applications in materials science and catalysis.

Experimental Methods

The compound was reacted with lanthanide nitrate and chloride salts to form complexes. The coordination behavior was studied using crystallography and various spectroscopic techniques.

Results

The resulting complexes exhibited unique geometries and bonding patterns, with potential implications for the design of new materials and catalysts .

Biochemistry

Scientific Field

Biochemistry

Application Summary

In biochemistry, phenolic compounds like 2-[(Butylamino)methyl]phenol are studied for their bioavailability and metabolic pathways, which are crucial for understanding their role in human health.

Experimental Methods

Analytical techniques such as spectrophotometry and chromatography are employed to study the bioavailability and metabolism of these compounds.

Results

The studies provide insights into how phenolic compounds are absorbed, distributed, metabolized, and excreted in biological systems .

Material Science

Scientific Field

Material Science

Application Summary

2-[(Butylamino)methyl]phenol is investigated for its properties and applications in the development of new materials, including polymers and coatings.

Experimental Methods

The compound’s chemical properties are characterized to assess its suitability for incorporation into materials, often involving synthesis and testing of new formulations.

Results

Research has led to the development of materials with improved performance characteristics, such as enhanced durability or specific functional properties .

Pharmaceutical Research

Scientific Field

Pharmaceutical Research

Application Summary

This compound is explored for its therapeutic potential and as a building block in the synthesis of pharmaceutical agents.

Experimental Methods

It involves the synthesis of derivatives and analogs, followed by in vitro and in vivo testing for biological activity.

Results

Findings contribute to the discovery of new drugs and therapeutic agents with specific pharmacological effects .

Analytical Chemistry

Scientific Field

Analytical Chemistry

Application Summary

2-[(Butylamino)methyl]phenol plays a role in the development of analytical methods, particularly in the detection and quantification of various substances.

Experimental Methods

The compound is used in spectrophotometric methods for its reactivity, serving as a reagent or a standard in analytical assays.

Results

Improved analytical methods have been developed, offering greater sensitivity and specificity for the substances being analyzed .

Environmental Science

Scientific Field

Environmental Science

Application Summary

Phenolic compounds are significant in environmental science for their role in plant defense mechanisms and their impact on ecosystems.

Experimental Methods

Studies involve examining the ecological roles of phenolics and their effects on plant interactions and environmental stress responses.

Results

Research has highlighted the importance of phenolic compounds in plant adaptation and survival under various environmental conditions .

Each of these applications demonstrates the versatility and significance of 2-[(Butylamino)methyl]phenol in scientific research, contributing to advancements in multiple fields.

Organic Synthesis

Scientific Field

Organic Chemistry

Application Summary

This compound is used as a precursor in the synthesis of various organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Experimental Methods

Synthetic pathways involve the use of 2-[(Butylamino)methyl]phenol in multi-step reactions, often under controlled conditions to ensure the desired specificity and yield.

Results

The compound has enabled the creation of a diverse array of organic molecules, showcasing its versatility as a building block in organic synthesis .

Catalysis

Scientific Field

Chemical Engineering

Application Summary

2-[(Butylamino)methyl]phenol serves as a ligand in catalyst systems that facilitate various chemical reactions, including polymerization and oxidation processes.

Experimental Methods

The compound is incorporated into catalyst systems, and its effect on reaction rates and product selectivity is evaluated using kinetic studies and spectroscopic analysis.

Results

The presence of 2-[(Butylamino)methyl]phenol in catalyst systems has been shown to improve efficiency and selectivity in several chemical reactions .

Nanotechnology

Scientific Field

Nanotechnology

Application Summary

The compound is explored for its potential in creating nanoscale materials, which could have applications in electronics, medicine, and energy storage.

Experimental Methods

Nanoparticles and nanocomposites are synthesized using 2-[(Butylamino)methyl]phenol as a stabilizing agent or functional component.

Results

Research has led to the development of novel nanomaterials with unique properties, such as increased conductivity or enhanced biocompatibility .

Sensor Development

Scientific Field

Electrical Engineering

Application Summary

2-[(Butylamino)methyl]phenol is utilized in the design of sensors for detecting environmental pollutants or biological markers.

Experimental Methods

The compound is used in the fabrication of sensor elements, with its reactivity exploited to provide specificity for the target analytes.

Results

Sensors developed using this compound have shown high sensitivity and selectivity for various analytes, contributing to advancements in environmental monitoring and diagnostics .

Food Science

Scientific Field

Food Science

Application Summary

In food science, 2-[(Butylamino)methyl]phenol is studied for its antioxidant properties and its potential use as a preservative to extend the shelf life of food products.

Experimental Methods

The compound’s efficacy as an antioxidant is assessed through various assays that measure its ability to scavenge free radicals and prevent oxidative damage.

Results

Studies have indicated that 2-[(Butylamino)methyl]phenol can effectively inhibit oxidation, suggesting its potential as a natural preservative in food products .

Computational Chemistry

Scientific Field

Computational Chemistry

Application Summary

Theoretical studies involving 2-[(Butylamino)methyl]phenol are conducted to predict its reactivity and interactions with other molecules, aiding in the design of new compounds.

Experimental Methods

Computational models and simulations are used to analyze the electronic structure and potential energy surfaces of the compound.

Results

Computational studies have provided valuable insights into the chemical behavior of 2-[(Butylamino)methyl]phenol, facilitating the prediction of its reactivity in various contexts .

安全和危害

属性

IUPAC Name |

2-(butylaminomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-2-3-8-12-9-10-6-4-5-7-11(10)13/h4-7,12-13H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONJIBXMJRAIKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333174 | |

| Record name | Phenol, 2-[(butylamino)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Butylamino)methyl]phenol | |

CAS RN |

62498-73-1 | |

| Record name | Phenol, 2-[(butylamino)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

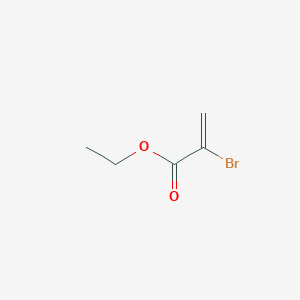

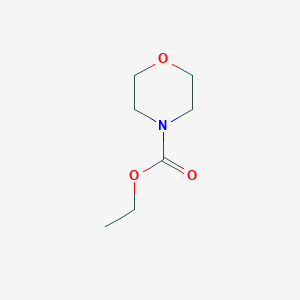

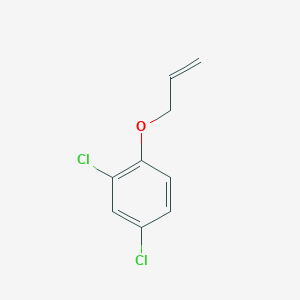

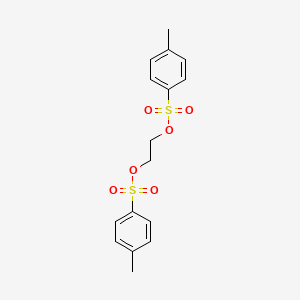

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

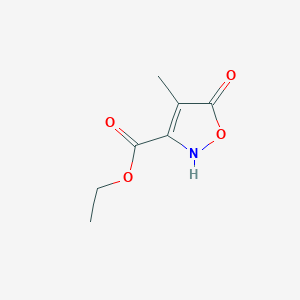

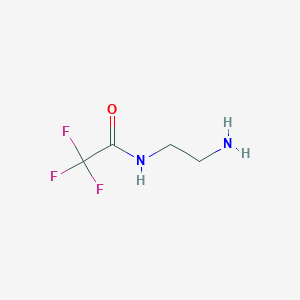

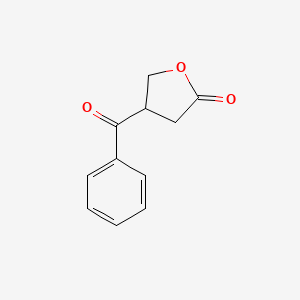

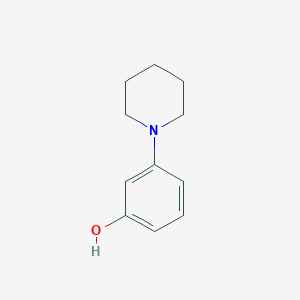

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B1267919.png)